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H-Gly-Arg-Asp-Gly-Ser-OH - 99131-38-1

H-Gly-Arg-Asp-Gly-Ser-OH

Catalog Number: EVT-1736318
CAS Number: 99131-38-1
Molecular Formula: C17H30N8O9
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Gly-Arg-Asp-Gly-Ser-OH, also known as a synthetic peptide, is composed of five amino acids: glycine, arginine, aspartic acid, glycine, and serine. This peptide is often studied for its biological activities and potential therapeutic applications due to its structural properties that facilitate interactions with various biological targets. The peptide's sequence is notable for containing the arginine-aspartic acid (Arg-Asp) motif, which is significant in cell adhesion processes.

Source

The peptide can be synthesized using various chemical methods, primarily through solid-phase peptide synthesis. This method allows for the efficient assembly of the peptide chain by sequentially adding protected amino acids to a solid support.

Classification

H-Gly-Arg-Asp-Gly-Ser-OH is classified as a biologically active peptide and falls under the category of synthetic peptides. It has applications in biomedical research, particularly in studies related to cell signaling and tissue engineering.

Synthesis Analysis

Methods

The primary method for synthesizing H-Gly-Arg-Asp-Gly-Ser-OH is solid-phase peptide synthesis (SPPS). This technique involves the following steps:

  1. Attachment: The first amino acid (glycine) is attached to a solid resin.
  2. Coupling: Subsequent amino acids (arginine, aspartic acid, glycine, and serine) are added one at a time through coupling reactions.
  3. Deprotection: Protective groups are removed at each step to allow for the next amino acid to bond.
  4. Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin using an acidic solution.

Technical Details

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino acids due to its efficiency and compatibility with automated synthesizers. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological studies .

Molecular Structure Analysis

Structure

H-Gly-Arg-Asp-Gly-Ser-OH has a molecular formula of C17H30N8O9C_{17}H_{30}N_{8}O_{9} and a molecular weight of approximately 466.56 g/mol . The structure features:

  • Glycine: A non-polar amino acid that contributes flexibility.
  • Arginine: A positively charged amino acid that plays a crucial role in binding interactions.
  • Aspartic Acid: A negatively charged amino acid that can participate in ionic interactions.
  • Serine: An amino acid with a hydroxyl group that can form hydrogen bonds.

Data

The three-dimensional conformation of H-Gly-Arg-Asp-Gly-Ser-OH can be modeled using computational methods to predict its interactions with biological targets.

Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of H-Gly-Arg-Asp-Gly-Ser-OH include:

  1. Peptide Bond Formation: The formation of amide bonds between adjacent amino acids during synthesis.
  2. Deprotection Reactions: Removal of protective groups under acidic conditions, typically involving trifluoroacetic acid (TFA).

Technical Details

These reactions require careful control of conditions such as temperature, pH, and concentration to optimize yield and minimize side reactions .

Mechanism of Action

Process

H-Gly-Arg-Asp-Gly-Ser-OH exerts its biological effects primarily through interactions with cell surface receptors. The Arg-Asp motif is known to bind integrins, which are critical for cell adhesion and signaling pathways involved in cell migration and proliferation.

Data

Studies have shown that peptides containing this motif can enhance cellular responses in tissue engineering applications by promoting cell attachment and growth on biomaterial surfaces .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and common organic solvents used in peptide synthesis.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of reactive side chains allows for further modifications or conjugations.

Relevant analyses include stability testing under various conditions to determine suitable storage and handling practices .

Applications

H-Gly-Arg-Asp-Gly-Ser-OH has several scientific uses:

  1. Tissue Engineering: Enhances cell adhesion on scaffolds used for regenerative medicine.
  2. Drug Delivery Systems: Serves as a targeting moiety in nanoparticles designed for specific delivery to cells expressing integrins.
  3. Biological Research: Used as a model system to study cell signaling pathways related to adhesion and migration.

The versatility of H-Gly-Arg-Asp-Gly-Ser-OH makes it a valuable tool in both basic research and applied biomedical fields .

Introduction to GRDGS in Integrin-Mediated Biological Systems

The pentapeptide H-Gly-Arg-Asp-Gly-Ser-OH (GRDGS) represents a strategically engineered variant within the broader family of Arg-Gly-Asp (RGD) motif-containing peptides. These peptides serve as critical molecular mediators of cell adhesion by selectively engaging integrin receptors – transmembrane heterodimers that bridge extracellular matrix (ECM) components and the intracellular cytoskeleton [1] [7]. Integrin-mediated adhesion is fundamental to physiological processes including embryonic development, immune cell trafficking, wound healing, and hemostasis, while dysregulation contributes to pathologies like cancer metastasis and chronic inflammation [1] [4]. GRDGS exemplifies the ongoing refinement of RGD peptides aimed at enhancing specificity, stability, and functional modulation for both basic research and potential therapeutic intervention.

Historical Context of RGD Motif Peptides in Cell Adhesion Research

The discovery of the RGD sequence by Pierschbacher and Ruoslahti in 1984 marked a paradigm shift in understanding cell-ECM interactions. Identified within fibronectin as the minimal domain essential for cell attachment [5], this tripeptide motif was subsequently found in numerous ECM proteins including vitronectin, fibrinogen, osteopontin, and von Willebrand factor [1] [5] [7]. This universality underscored its fundamental biological significance. Early research established that soluble synthetic RGD peptides could competitively inhibit integrin binding to native ECM ligands, disrupting cell adhesion in vitro and implicating specific integrins (e.g., α5β1, αvβ3, αIIbβ3) as primary RGD receptors [5] [7].

Initial peptides like the linear GRGDSP (derived from fibronectin) and RGDS served as vital tools to dissect integrin function. However, their limitations, particularly susceptibility to proteolytic degradation and broad integrin specificity, spurred efforts towards optimization. Cyclization (e.g., cilengitide, c(RGDfV)) emerged as a key strategy to stabilize the bioactive conformation, significantly enhancing affinity and selectivity [5]. Concurrently, sequence variations flanking the core RGD triad were explored to modulate binding kinetics, specificity, and functional outcomes. This historical trajectory set the stage for peptides like GRDGS, designed to investigate the impact of specific amino acid context (Gly-Arg-Asp-Gly-Ser) on integrin engagement and signaling [5] [10].

Role of GRDGS in Modulating Integrin-Ligand Interactions

GRDGS exerts its biological effects primarily through direct, competitive binding to RGD-recognizing integrins (e.g., α5β1, αvβ3, αvβ5, αIIbβ3). Its mechanism involves:

  • Molecular Recognition: The aspartic acid (Asp, D) carboxyl group coordinates the divalent cation (typically Mg²⁺) within the integrin β-subunit's Metal Ion-Dependent Adhesion Site (MIDAS). This interaction is essential for high-affinity binding [2] [4] [6]. The arginine (Arg, R) residue engages complementary acidic residues within the α-subunit, forming a bifurcated salt bridge crucial for specificity [5] [14].
  • Conformational Modulation: Binding of GRDGS, like other RGD ligands, can stabilize integrins in their extended, high-affinity conformation. This conformational shift is central to bidirectional signaling:
  • Outside-in signaling: Ligand occupancy triggers intracellular cascades (e.g., via focal adhesion kinase (FAK), Src kinase) regulating cytoskeletal reorganization, cell survival, proliferation, and gene expression [4] [7].
  • Inside-out priming: While GRDGS itself acts extracellularly, its binding affinity can be influenced by the cellular activation state of the integrin via intracellular signals (e.g., talin, kindlin binding to β-cytoplasmic tails) [4] [7].
  • Flanking Sequence Influence: The glycine (Gly, G) residues at positions 1 and 4, and serine (Ser, S) at position 5 in GRDGS (GRDGS) contribute significantly to its functional profile:
  • Flexibility: Glycine residues confer conformational flexibility, potentially allowing the peptide to adopt orientations favorable for binding specific integrin subtypes [10].
  • Hydrophilicity/Stability: The polar serine terminus and glycines enhance solubility and may influence proteolytic stability compared to more hydrophobic variants.
  • Specificity Modulation: Subtle changes in residues flanking RGD profoundly impact integrin selectivity. Replacing the Pro in GRGDSP with Ser (GRDGS) alters the local backbone conformation and side chain presentation, potentially favoring engagement with specific integrin subsets (e.g., α5β1 over αIIbβ3) compared to its progenitors [5] [10].

Table 1: Key Characteristics of GRDGS Peptide

PropertyDescription/ValueBiological Relevance
Amino Acid SequenceH-Gly-Arg-Asp-Gly-Ser-OHCore RGD motif flanked by Gly and Ser residues
Molecular Weight~ 475.4 DaCharacteristic of small linear peptides
Core Functional MotifRGDEssential for integrin binding via MIDAS domain coordination [2] [4]
Key Structural FeaturesFlexible Glycine residues, Polar Serine terminusInfluences conformation, solubility, stability, integrin subtype preference [10]
Primary MechanismCompetitive integrin antagonistBinds integrin ligand-binding site, blocking natural ligand engagement [1] [7]

Comparative Analysis of GRDGS with Canonical RGD-Containing Peptides

GRDGS occupies a distinct niche within the spectrum of RGD peptides. Comparing its properties highlights design rationales and functional consequences:

  • Sequence Context & Conformation:
  • GRGDSP: Derived directly from fibronectin (positions 1491-1496). The proline (Pro, P) introduces rigidity and a propensity for β-turns. This sequence generally exhibits broad integrin recognition (α5β1, αvβ3, αvβ5, αIIbβ3), albeit with moderate affinity for each [5].
  • RGDS: Minimalist linear sequence. Highly flexible but often lower affinity due to lack of conformational constraint. Susceptible to rapid proteolysis. Used frequently as a baseline control [5] [10].
  • GRDGS: Substitution of Pro (GRGDSP) with Ser (GRDGS). Serine is polar and less conformationally restrictive than Pro. This change reduces steric bulk and alters the C-terminal environment, potentially favoring interactions with integrins like α5β1 or αvβ5 over αIIbβ3, which often prefers a more extended RGD conformation stabilized by Pro or specific cyclic structures [5] [10].
  • Integrin Binding Affinity and Selectivity:
  • Cyclic RGDfV (Cilengitide): Engineered for high affinity (nM range) and selectivity towards αvβ3 and αvβ5 integrins, primarily used in anti-angiogenic cancer research. Its cyclization enforces a specific kinked conformation optimal for the αv subunit binding pocket [5] [30].
  • GRGDSP: Exhibits moderate (µM range) affinity for multiple RGD-binding integrins (α5β1, αvβ3, αIIbβ3). Lacks strong subtype selectivity [5] [10].
  • GRDGS: Generally shows affinity in the low µM range, potentially comparable to or slightly less than GRGDSP for some integrins. Crucially, the Ser substitution may impart subtle shifts in selectivity. Evidence suggests GRDGS-modified surfaces can support cell adhesion effectively, but may do so with altered cytoskeletal organization compared to GRGDSP or RGDS, implying differential signaling or integrin subtype engagement [10]. Its selectivity profile appears distinct from high-affinity cyclic peptides like Cilengitide.
  • Functional Outcomes in Cellular Assays:
  • Studies comparing peptides immobilized on surfaces (e.g., titanium, glass) demonstrate that while all RGD peptides enhance cell adhesion over non-adhesive controls, the number and morphology of adherent cells differ:
  • GRGDSP/RGDS: Typically support robust adhesion and spreading across various cell types (fibroblasts, osteoblasts, endothelial cells) [10].
  • GRADSP (Control): Significantly reduces adhesion, confirming RGD-dependence.
  • GRDGS: Demonstrates cell adhesion potential comparable to RGDS or GRGDSP in some studies [10]. Intriguingly, research indicates GRDGS might promote adhesion comparable to RGDS even without the canonical RGD sequence in some modified forms (though GRDGS contains RGD), highlighting that peptide context and surface presentation are critical. Furthermore, cells adhering to GRDGS surfaces may exhibit distinct actin cytoskeleton organization and focal adhesion assembly compared to those on GRGDSP surfaces, suggesting nuanced differences in integrin signaling activation [10].
  • Hydrophobicity Role: Beyond the RGD core, the overall peptide hydrophobicity significantly influences cell adhesion strength and density. More hydrophobic peptides or peptide-modified surfaces often exhibit stronger cell adhesion. The Gly and Ser in GRDGS contribute to its hydrophilic character compared to peptides with hydrophobic residues (e.g., Phe in RGDf), potentially resulting in quantitatively different adhesion profiles under certain conditions [10].

Table 2: Comparative Profile of GRDGS and Canonical RGD Peptides

PeptideSequenceConformationKey Integrin TargetsRelative AffinityNotable Functional Characteristics
GRDGSH-Gly-Arg-Asp-Gly-Ser-OHLinear, Flexibleα5β1, αvβ3, αvβ5 (preferential over αIIbβ3?)Low µMSupports cell adhesion; Alters cytoskeleton org vs. GRGDSP [10]; Hydrophilic
GRGDSPH-Gly-Arg-Gly-Asp-Ser-Pro-OHLinear, Partially constrained (Pro)α5β1, αvβ3, αvβ5, αIIbβ3Moderate µMBroad integrin recognition; Standard linear control; Derived from FN
RGDSH-Arg-Gly-Asp-Ser-OHLinear, Flexibleα5β1, αvβ3, αvβ5, αIIbβ3Low-Moderate µMMinimalist sequence; High flexibility; Proteolytically sensitive
CilengitideCyclo(Arg-Gly-Asp-D-Phe-N-methyl-Val-)Cyclic, Kinkedαvβ3, αvβ5 (High Selectivity)nMHigh-affinity clinical candidate; Anti-angiogenic; Stabilized conformation
GRADSPH-Gly-Arg-Ala-Asp-Ser-Pro-OHLinearNegligible (Control)N/AInactive control confirming RGD-dependence

The comparative analysis underscores that GRDGS is not merely a minor variant but a peptide with a potentially distinct integrin interaction profile shaped by its unique flanking sequence (Gly-Arg-Asp-Gly-Ser). Its substitution of Proline with Serine differentiates it from the widely used GRGDSP, potentially influencing integrin selectivity and the resulting cellular responses, such as adhesion strength and cytoskeletal dynamics. While lacking the high affinity and stability of engineered cyclic RGD peptides, GRDGS serves as a valuable tool for probing the role of specific amino acid context within the RGD motif and for applications where moderate adhesion modulation with potentially altered signaling is desired [5] [10].

Properties

CAS Number

99131-38-1

Product Name

H-Gly-Arg-Asp-Gly-Ser-OH

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C17H30N8O9

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1

InChI Key

LDOAJVVLPHLOOI-GUBZILKMSA-N

SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N

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